molecular formula C11H16N2O2 B071840 Tert-butyl 4-methylpyridin-3-ylcarbamate CAS No. 180253-66-1

Tert-butyl 4-methylpyridin-3-ylcarbamate

Cat. No. B071840
M. Wt: 208.26 g/mol
InChI Key: DIHCQPPXAIYZOO-UHFFFAOYSA-N
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Patent
US05681959

Procedure details

A solution of 3-tert-butoxycarbonylaminopyridine (13.5 g, 69.5 mmol) in tetrahydrofuran (300 ml) was cooled to -70° C. and treated with tert-butyllithinum (102.2 ml, 1.7M in pentane, 173.7 mmol) at such a rate as to maintain the temperature at below -60° C. The mixture was aged at -60° C. to -70° C. for 3.5 hours and then treated with a solution of methyl iodide (11.2 g, 79.1 mmol) in tetrahydrofuran (50 ml) while keeping the temperature below -60° C. The mixture was stirred at -50° C. to -60° C. for 30 minutes, warmed to -30° C. and quenched with water (300 ml). The mixture was extracted with ethyl acetate (2×300 ml) and the combined organic fractions were washed with saturated brine (200 ml), dried (Na2CO3), filtered and concentrated in vacuo to residue. The crude product was purified by chromatography on silica gel (50% ethyl acetate/50% hexane) and swished in hot hexane to afford the title compound as a pale beige crystalline solid; yield: 7.34 g (51%); mp. 91°-93° C.; Analysis Found: C, 63.44; H, 7.72; N, 13.38. C11H16N2 O2 requires C, 63.44; H, 7.74; N, 13.45%. 1H NMR (CD2 Cl2 /TMS) δ1.50 (9H, s), 2.26 (3H, s), 7.12 (2H, d+br.s, J=5.0 Hz), 8.22 (1H, d, J=5.0 Hz), 8.80 (1H, s).
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH3:15]I>O1CCCC1.CCCCC>[C:1]([O:5][C:6]([NH:8][C:9]1[CH:10]=[N:11][CH:12]=[CH:13][C:14]=1[CH3:15])=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1C=NC=CC1
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
11.2 g
Type
reactant
Smiles
CI
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at -50° C. to -60° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature at below -60° C
CUSTOM
Type
CUSTOM
Details
the temperature below -60° C
CUSTOM
Type
CUSTOM
Details
quenched with water (300 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×300 ml)
WASH
Type
WASH
Details
the combined organic fractions were washed with saturated brine (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2CO3)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to residue
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel (50% ethyl acetate/50% hexane)

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC=1C=NC=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.